molecular formula C17H13BrN4S B13370740 5-benzyl-6-bromo-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

5-benzyl-6-bromo-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No.: B13370740
M. Wt: 385.3 g/mol
InChI Key: SWMFFRRJADWWNF-UHFFFAOYSA-N
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Description

5-benzyl-6-bromo-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a complex organic compound that belongs to the class of triazinoindole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-6-bromo-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves multiple steps. One common method starts with the Sandmeyer reaction of 2-methyl (ethyl)aniline to produce 7-methyl (ethyl) isatins. These isatins are then brominated using N-bromosuccinimide (NBS) in an eco-friendly solvent like PEG-400 at room temperature to yield 5-bromo-7-methyl (ethyl) isatins . The final step involves the condensation of these intermediates with thiosemicarbazide in the presence of dioxane and potassium carbonate to form the desired triazinoindole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-6-bromo-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

5-benzyl-6-bromo-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-benzyl-6-bromo-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its ability to chelate iron ions. This chelation disrupts the iron homeostasis in cancer cells, leading to cell cycle arrest and apoptosis. The compound selectively binds to ferrous ions (Fe²⁺) and not to ferric ions (Fe³⁺), which is crucial for its anticancer activity . The induction of apoptosis is mediated through the mitochondrial pathway, involving proteins such as Bcl-2, Bax, and cleaved caspase-3 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-benzyl-6-bromo-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its ability to selectively chelate ferrous ions and induce apoptosis in cancer cells makes it particularly valuable for anticancer research .

Properties

Molecular Formula

C17H13BrN4S

Molecular Weight

385.3 g/mol

IUPAC Name

5-benzyl-6-bromo-8-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione

InChI

InChI=1S/C17H13BrN4S/c1-10-7-12-14-16(19-17(23)21-20-14)22(15(12)13(18)8-10)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,19,21,23)

InChI Key

SWMFFRRJADWWNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Br)N(C3=NC(=S)NN=C23)CC4=CC=CC=C4

Origin of Product

United States

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